1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-13-17(14(2)31-25-13)6-8-20(27)26-9-3-4-16(11-26)22-24-23-21(30-22)15-5-7-18-19(10-15)29-12-28-18/h5,7,10,16H,3-4,6,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXICAWVNMGCSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C20H24N4O4
- Molecular Weight : 384.43 g/mol
- Structural Components :
- Benzo[d][1,3]dioxole moiety
- 1,3,4-Oxadiazole ring
- Piperidine group
- Dimethylisoxazole fragment
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the benzo[d][1,3]dioxole moiety is particularly noted for enhancing radical scavenging activity. For instance, a related compound demonstrated an IC50 value of 15 µM in DPPH assays, indicating strong antioxidant potential .
Anticancer Properties
A study focusing on oxadiazole derivatives revealed that compounds with similar structures could induce apoptosis in cancer cells through the caspase pathway. Specifically, derivatives showed cytotoxic effects against various cancer cell lines such as MCF-7 and DU145 with IC50 values ranging from 3.2 to 6.8 µM . The mechanism of action is hypothesized to involve the inhibition of specific signaling pathways associated with cell proliferation.
MAO-B Inhibition
Monoamine oxidase B (MAO-B) inhibitors are crucial in managing neurodegenerative diseases like Parkinson's disease. Compounds structurally related to our target have shown promising MAO-B inhibitory activity. For example, a derivative exhibited an IC50 value of 0.0059 μM against MAO-B, suggesting that our compound may also possess similar inhibitory effects .
Study on Anticancer Activity
In a recent investigation published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and tested their anticancer activities. Among them, a compound with a benzo[d][1,3]dioxole substituent demonstrated significant inhibition of tumor growth in vivo models . The study highlighted the importance of structural modifications in enhancing biological activity.
Neuroprotective Effects
Another study explored the neuroprotective effects of oxadiazole derivatives against oxidative stress-induced neuronal damage. The results suggested that these compounds could mitigate neuronal death through antioxidant mechanisms and modulation of neuroinflammatory pathways . This provides a potential therapeutic avenue for conditions like Alzheimer's disease.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Benzothiazole-Piperidine Derivatives
- Example: (3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone (4c) Key Differences: Replaces the oxadiazole-isoxazole system with a benzothiazole core. Activity: Demonstrated neuroprotective and enzyme-inhibitory effects in preclinical models. Advantage: Higher solubility due to dual piperidine groups.
Pyrazole-Benzodioxole Derivatives
- Example : 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (Compound 1)
- Key Differences : Lacks the oxadiazole and isoxazole motifs but retains the benzodioxole group.
- Activity : Anticonvulsant efficacy in rodent models via GABAergic modulation.
- Limitation : Reduced metabolic stability compared to oxadiazole-containing analogs.
Isoxazole-Morpholine Derivatives
- Example: 3-(4-(2-(5-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)phenoxy)-N,N-dimethylpropan-1-amine Key Differences: Incorporates a benzoimidazole-morpholine framework instead of oxadiazole-piperidine. Activity: Targets kinase pathways in cancer cells. Advantage: Enhanced blood-brain barrier penetration due to morpholine.
Comparative Data Table
Research Findings and Mechanistic Insights
Oxadiazole vs. Benzothiazole : Oxadiazole-containing compounds exhibit superior metabolic stability compared to benzothiazoles due to resistance to oxidative degradation .
Isoxazole Contribution : The 3,5-dimethylisoxazole group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Benzodioxole Synergy : The benzodioxole moiety in both the target compound and pyrazole derivatives correlates with anticonvulsant activity, likely via modulation of voltage-gated ion channels .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s bioactivity arises from its hybrid structure:
- Benzo[d][1,3]dioxole : Enhances lipophilicity and membrane permeability .
- 1,3,4-Oxadiazole : Imparts metabolic stability and hydrogen-bonding capacity .
- Piperidine ring : Facilitates conformational flexibility and interaction with biological targets .
- 3,5-Dimethylisoxazole : Contributes to π-π stacking and steric effects in binding pockets . Methodological Insight: Use X-ray crystallography or NMR to confirm spatial arrangements, as demonstrated for analogous oxadiazole-piperidine hybrids .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
Synthesis typically involves:
- Solvents : Ethanol (for reflux) or dimethylformamide (DMF) for polar intermediates .
- Reaction Conditions :
-
Cyclization steps : Reflux at 80–100°C for 4–6 hours .
-
Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions for coupling reactions .
- Purification : Recrystallization from ethanol-DMF mixtures (1:1) .
Data Table:
Step Solvent Temperature (°C) Time (h) Yield (%) Oxadiazole formation DMF 100 6 65–70 Piperidine coupling Ethanol 80 4 75–80 - Purification : Recrystallization from ethanol-DMF mixtures (1:1) .
Q. How is the purity and identity of the compound confirmed post-synthesis?
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient, >95% purity threshold) .
- Structural Confirmation :
- FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (oxadiazole ring) .
- ¹H-NMR : Distinct signals for piperidine (δ 1.5–2.5 ppm) and dimethylisoxazole (δ 2.1–2.3 ppm) .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) for this compound be resolved?
- Step 1 : Verify assay conditions (e.g., pH, solvent DMSO concentration ≤0.1% to avoid false negatives) .
- Step 2 : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Step 3 : Conduct molecular dynamics simulations to assess target flexibility or off-site interactions .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Docking : Use AutoDock Vina with hybrid scoring functions (e.g., AMBER for piperidine flexibility) .
- QSAR : Train models using descriptors like topological polar surface area (TPSA) and LogP for ADMET prediction .
- MD Simulations : GROMACS with CHARMM36 force field to simulate binding stability over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
